Cas no 108511-97-3 (1,2-oxazol-4-amine)

1,2-oxazol-4-amine 化学的及び物理的性質
名前と識別子
-
- Isoxazol-4-amine
- 4-Aminoisoxazole
- Isoxazol-4-ylamine
- 1,2-oxazol-4-aMine
- 4-Isoxazolamine
- Isoxazole-4-amine
- PubChem22316
- 4-Aminoisoxazole, AldrichCPR
- CVCYZCBJCQXUCN-UHFFFAOYSA-N
- AB43605
- ST2419440
- AB0034690
- X8883
- J3.534.619H
- A801888
- I1
- DTXSID30549977
- MFCD08234629
- LCZC2248
- EN300-44060
- AS-56732
- F14139
- SY041839
- SB30530
- 108511-97-3
- AKOS007930457
- ALBB-032264
- DB-003455
- CS-0018833
- C3H4N2O
- J-002158
- 1,2-oxazol-4-amine
-
- MDL: MFCD08234629
- インチ: 1S/C3H4N2O/c4-3-1-5-6-2-3/h1-2H,4H2
- InChIKey: CVCYZCBJCQXUCN-UHFFFAOYSA-N
- ほほえんだ: O1C([H])=C(C([H])=N1)N([H])[H]
計算された属性
- せいみつぶんしりょう: 84.03240
- どういたいしつりょう: 84.032362755g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 48.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52
- 疎水性パラメータ計算基準値(XlogP): -0.3
じっけんとくせい
- 密度みつど: 1.241
- ふってん: 234.652 °C at 760 mmHg
- フラッシュポイント: 95.714 °C
- PSA: 52.05000
- LogP: 0.83800
1,2-oxazol-4-amine セキュリティ情報
1,2-oxazol-4-amine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1,2-oxazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A303650-250mg |
Isoxazol-4-amine |
108511-97-3 | 97% | 250mg |
$61.0 | 2025-02-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0460-1g |
Isoxazol-4-ylamine |
108511-97-3 | 96% | 1g |
¥2605.69 | 2025-01-21 | |
eNovation Chemicals LLC | Y1006178-1G |
1,2-oxazol-4-amine |
108511-97-3 | 97% | 1g |
$150 | 2024-05-23 | |
eNovation Chemicals LLC | Y1006178-10G |
1,2-oxazol-4-amine |
108511-97-3 | 97% | 10g |
$870 | 2024-05-23 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00456-0.1g |
1,2-oxazol-4-amine |
108511-97-3 | 97% | 0.1g |
450.00 | 2021-07-09 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00456-1g |
1,2-oxazol-4-amine |
108511-97-3 | 97% | 1g |
1862.00 | 2021-07-09 | |
Enamine | EN300-44060-10000mg |
1,2-oxazol-4-amine |
108511-97-3 | 95.0% | 10g |
$901.0 | 2022-02-28 | |
Enamine | EN300-44060-10.0g |
1,2-oxazol-4-amine |
108511-97-3 | 95% | 10.0g |
$1058.0 | 2023-02-10 | |
Enamine | EN300-44060-5000mg |
1,2-oxazol-4-amine |
108511-97-3 | 95.0% | 5g |
$603.0 | 2022-02-28 | |
Enamine | EN300-44060-2500mg |
1,2-oxazol-4-amine |
108511-97-3 | 95.0% | 2500mg |
$400.0 | 2022-02-28 |
1,2-oxazol-4-amine 関連文献
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Gladys E. Granero,Maríía M. de Bertorello,Margarita C. Bri?ón J. Chem. Res. (S) 1999 110
-
2. U.V. and 15N N.M.R. integrated study of the protonation of aminoazolesAdele Garrone,Roberta Fruttero,Carla Tironi,Alberto Gasco J. Chem. Soc. Perkin Trans. 2 1989 1941
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Masato Tsuda,Taiki Morita,Hiroyuki Nakamura Chem. Commun. 2022 58 1942
-
4. Synthesis of 4-amino-5-allenylisoxazoles via gold(i)-catalysed propargyl aza-Claisen rearrangementMasato Tsuda,Taiki Morita,Shintaro Fukuhara,Hiroyuki Nakamura Org. Biomol. Chem. 2021 19 1358
-
Vinicius Bonatto,Pedro Henrique Jatai Batista,Lorenzo Cianni,Daniela De Vita,Daniel G. Silva,Rodrigo Cedron,Daiane Y. Tezuka,Sérgio de Albuquerque,Carolina Borsoi Moraes,Caio Haddad Franco,Jer?nimo Lameira,Andrei Leit?o,Carlos A. Montanari RSC Med. Chem. 2020 11 1275
1,2-oxazol-4-amineに関する追加情報
1,2-Oxazol-4-amine (CAS No. 108511-97-3): A Comprehensive Overview
1,2-Oxazol-4-amine (CAS No. 108511-97-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique oxazole ring and amine functional group, holds potential applications in the development of novel therapeutic agents and as a building block in the synthesis of more complex molecules.
The chemical structure of 1,2-oxazol-4-amine consists of a five-membered ring with a nitrogen atom at the 1-position and an amine group at the 4-position. This configuration imparts specific chemical properties that make it an attractive candidate for various synthetic transformations and biological studies. The compound's oxazole ring is known for its stability and ability to form strong hydrogen bonds, which can influence its reactivity and solubility in different solvents.
Recent advancements in the field of medicinal chemistry have highlighted the importance of 1,2-oxazol-4-amine in the design and synthesis of new drugs. One notable area of research involves its use as a scaffold for the development of antimicrobial agents. Studies have shown that derivatives of 1,2-oxazol-4-amine exhibit potent activity against a range of bacterial strains, including those resistant to conventional antibiotics. This makes it a promising lead compound for addressing the growing issue of antibiotic resistance.
In addition to its antimicrobial properties, 1,2-oxazol-4-amine has also been explored for its potential as an anti-inflammatory agent. Research has demonstrated that certain derivatives can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 1,2-oxazol-4-amine-based compounds could be valuable in the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease.
The synthetic versatility of 1,2-oxazol-4-amine has also been leveraged in the development of antiviral drugs. Studies have shown that certain derivatives can inhibit viral replication by interfering with key viral enzymes or by modulating host cell pathways. For example, researchers have synthesized compounds that show promise in inhibiting the replication of influenza virus and human immunodeficiency virus (HIV).
Beyond its direct therapeutic applications, 1,2-oxazol-4-amine serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity with various functional groups allows chemists to introduce diverse substituents, thereby expanding its utility in drug discovery and development. For instance, it can be used to synthesize compounds with enhanced pharmacokinetic properties or improved bioavailability.
The physical and chemical properties of 1,2-oxazol-4-amine are well-documented in scientific literature. It is typically obtained as a white crystalline solid with a melting point ranging from 70°C to 75°C. The compound is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but exhibits limited solubility in water. These properties make it suitable for use in both laboratory-scale experiments and industrial-scale processes.
In terms of safety and handling, 1,2-oxazol-4-amine should be managed with standard laboratory precautions due to its potential for causing skin and eye irritation. It is recommended to handle the compound using appropriate personal protective equipment (PPE) such as gloves and safety goggles. Additionally, proper storage conditions should be maintained to prevent degradation or contamination.
The environmental impact of 1,2-oxazol-4-amine is another important consideration. While there is limited data available on its environmental fate and effects, it is generally advisable to follow best practices for waste disposal and environmental stewardship. This includes minimizing waste generation through efficient synthetic methods and ensuring that any waste is disposed of according to local regulations.
In conclusion, 1,2-Oxazol-4-amine (CAS No. 108511-97-3) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique chemical structure and versatile reactivity make it an attractive candidate for the development of novel therapeutic agents and as a building block in synthetic chemistry. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in the scientific community.
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